molecular formula C13H8F2O2 B6377896 6-(3,5-Difluorophenyl)-2-formylphenol CAS No. 794586-21-3

6-(3,5-Difluorophenyl)-2-formylphenol

Cat. No.: B6377896
CAS No.: 794586-21-3
M. Wt: 234.20 g/mol
InChI Key: YNYROAFVFVVKDY-UHFFFAOYSA-N
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Description

6-(3,5-Difluorophenyl)-2-formylphenol is an organic compound characterized by the presence of two fluorine atoms on the phenyl ring and a formyl group attached to the phenol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-Difluorophenyl)-2-formylphenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs boron reagents and palladium catalysts under mild conditions . Another method involves the fluorination of 1,3,5-trichlorobenzene followed by amination to produce 3,5-difluoroaniline, which can then be further functionalized to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and environmental considerations. The Suzuki–Miyaura coupling reaction is favored for its efficiency and relatively benign environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-(3,5-Difluorophenyl)-2-formylphenol undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 6-(3,5-Difluorophenyl)-2-carboxyphenol.

    Reduction: 6-(3,5-Difluorophenyl)-2-hydroxyphenylmethanol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

6-(3,5-Difluorophenyl)-2-formylphenol has several applications in scientific research:

Mechanism of Action

The mechanism by which 6-(3,5-Difluorophenyl)-2-formylphenol exerts its effects depends on its interaction with molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The formyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3,5-Difluorophenyl)-2-formylphenol is unique due to the combination of fluorine atoms and a formyl group on the phenol ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-(3,5-difluorophenyl)-2-hydroxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O2/c14-10-4-9(5-11(15)6-10)12-3-1-2-8(7-16)13(12)17/h1-7,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNYROAFVFVVKDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C2=CC(=CC(=C2)F)F)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70685126
Record name 3',5'-Difluoro-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

794586-21-3
Record name 3',5'-Difluoro-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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